3,4,4-Trimethylhex-2-ene
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Overview
Description
3,4,4-Trimethylhex-2-ene is an organic compound with the molecular formula C₉H₁₈. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural uniqueness, having three methyl groups attached to the hexene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,4-Trimethylhex-2-ene can be synthesized through various methods. One common approach involves the alkylation of 2-methylbut-2-ene with chloromethane under controlled conditions . The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethylhex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming alkanes.
Substitution: Electrophilic addition reactions, such as the addition of hydrogen halides, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Hydrogen halides like hydrogen chloride or hydrogen bromide are used under acidic conditions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Haloalkanes.
Scientific Research Applications
3,4,4-Trimethylhex-2-ene has several applications in scientific research:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3,4,4-Trimethylhex-2-ene involves its interaction with various molecular targets. In electrophilic addition reactions, the compound’s double bond acts as a nucleophile, attacking electrophiles such as hydrogen halides. This results in the formation of carbocations, which then react with nucleophiles to form the final product .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethylhex-2-ene: Similar in structure but differs in the position of the methyl groups.
2,4,4-Trimethyl-2-hexene: Another isomer with a different arrangement of the methyl groups
Uniqueness
3,4,4-Trimethylhex-2-ene is unique due to its specific arrangement of methyl groups, which influences its reactivity and physical properties. This distinct structure makes it a valuable compound for studying the effects of molecular geometry on chemical behavior .
Properties
CAS No. |
53941-19-8 |
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Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
3,4,4-trimethylhex-2-ene |
InChI |
InChI=1S/C9H18/c1-6-8(3)9(4,5)7-2/h6H,7H2,1-5H3 |
InChI Key |
WDLGLTFOBAKTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=CC)C |
Origin of Product |
United States |
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